N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a furan ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the adamantylmethyl, furyl, and trifluoromethyl groups. Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the adamantyl, furyl, or trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazolo[1,5-a]pyrimidine core can lead to partially or fully reduced derivatives.
Scientific Research Applications
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 1-furfuryl-1-methyl-3-(2-(trifluoromethyl)phenyl)urea
- N-methyl-N-tosyl trifluoromethanesulfenamide
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its combination of an adamantyl group, a furan ring, and a trifluoromethyl group. This unique structural arrangement imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c24-23(25,26)19-7-17(18-2-1-3-32-18)29-20-16(11-28-30(19)20)21(31)27-12-22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,11,13-15,17,19,29H,4-10,12H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVXLAKSMKFXKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5NC(CC(N5N=C4)C(F)(F)F)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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